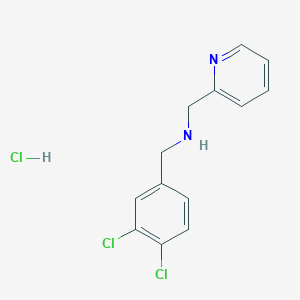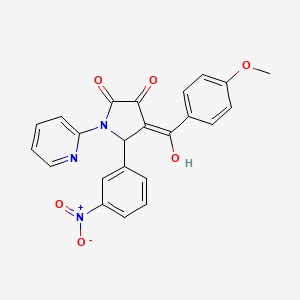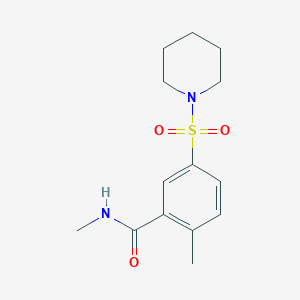![molecular formula C16H21N3O2 B5356212 N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5356212.png)
N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is a chemical compound that belongs to the class of oxadiazole derivatives. It is commonly referred to as TPOXX and has gained significant attention in recent years due to its potential use in the treatment of various viral infections.
作用機序
TPOXX inhibits the viral DNA replication process by targeting the viral DNA polymerase enzyme. It does this by binding to a specific site on the enzyme, which prevents it from incorporating nucleotides into the growing DNA chain. This results in the termination of the viral DNA replication process, thereby inhibiting viral replication and spread.
Biochemical and Physiological Effects:
TPOXX has been shown to have minimal toxicity in animal studies, indicating its potential as a safe and effective antiviral agent. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 20 hours. TPOXX is primarily metabolized in the liver and excreted in the urine, with no significant accumulation in the body.
実験室実験の利点と制限
One of the main advantages of TPOXX is its potent antiviral activity against poxviruses, which makes it a promising candidate for the treatment of poxvirus infections. However, TPOXX has limited activity against other viral families, which limits its potential use as a broad-spectrum antiviral agent. Additionally, the high cost of production and the need for careful optimization of reaction conditions during synthesis can be a limitation for lab experiments.
将来の方向性
There are several future directions for TPOXX research, including the development of more efficient synthesis methods and the investigation of its potential use in combination with other antiviral agents. Additionally, further studies are needed to determine the safety and efficacy of TPOXX in human clinical trials, which will be critical for its eventual approval as a therapeutic agent.
Conclusion:
In conclusion, TPOXX is a promising antiviral agent with potent activity against poxviruses. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Future research directions include the development of more efficient synthesis methods, investigation of its potential use in combination with other antiviral agents, and clinical trials to determine its safety and efficacy in humans.
合成法
The synthesis of TPOXX involves the reaction between 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde and 3,3-dimethylbutan-1-amine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of TPOXX as the final product. The synthesis of TPOXX is a multistep process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
TPOXX has been extensively studied for its potential use in the treatment of various viral infections, including poxvirus infections such as monkeypox and smallpox. In vitro studies have shown that TPOXX exhibits potent antiviral activity against poxviruses by inhibiting the viral DNA replication process. Furthermore, TPOXX has been shown to be effective in animal models of poxvirus infection, indicating its potential as a therapeutic agent.
特性
IUPAC Name |
N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)10-14(20)19(4)11-13-17-15(18-21-13)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFWSABVEJFTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)CC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5356156.png)
![1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5356162.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5356165.png)
![7-(aminoacetyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5356174.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(3-hydroxyazetidin-1-yl)nicotinamide](/img/structure/B5356176.png)
![N-{2-(4-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B5356178.png)

![3-(4-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5356184.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)acrylamide](/img/structure/B5356203.png)
![5-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B5356215.png)
![(3S*,4R*)-3-methoxy-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5356224.png)
